REACTION_CXSMILES
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[C:1]([C:3]1[N:4]([CH3:9])[C:5]([CH3:8])=[CH:6][CH:7]=1)#[N:2].C(N(CC)CC)C.[SH2:17]>C(O)C>[CH3:9][N:4]1[C:5]([CH3:8])=[CH:6][CH:7]=[C:3]1[C:1](=[S:17])[NH2:2]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(#N)C=1N(C(=CC1)C)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
|
S
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated for ca. 15 hours in an autoclave at 70°
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Duration
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15 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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CUSTOM
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Details
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the solvent is evaporated off
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Type
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CUSTOM
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Details
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to obtain ca. a quarter of its volume
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Type
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CUSTOM
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Details
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1,5-dimethylpyrrol-2-carbothioamide crystallizes
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Type
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TEMPERATURE
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Details
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upon cooling at 0° in the form of a light yellow precipitate
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=CC=C1C)C(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |